molecular formula C18H17F6N3O2 B8066391 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione

3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione

Cat. No.: B8066391
M. Wt: 421.3 g/mol
InChI Key: OQAYSRSURUQNNG-RYUDHWBXSA-N
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Description

The compound 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is a chiral squaramide derivative with significant applications in asymmetric catalysis and organocatalysis. Its structure features a cyclobutene-dione core substituted with a stereospecific (1S,2S)-aminocyclohexyl group and a 3,5-bis(trifluoromethyl)phenyl moiety. This configuration enables strong hydrogen-bonding interactions, critical for enantioselective transformations such as Michael additions and cyclizations .

The hydrochloride salt form of this compound (CAS: 49216-73) is commercially available, with a purity of 95% and enantiomeric excess (ee) of 99%, making it a preferred choice for high-precision synthetic workflows .

Properties

IUPAC Name

3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAYSRSURUQNNG-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione often involves multi-step synthesis starting from readily available precursors. Typically, the synthesis begins with the preparation of the cyclobutane ring, followed by the sequential introduction of the amino and trifluoromethyl groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimizing each synthetic step for scalability and cost-effectiveness. Industrial methods could employ high-throughput synthesis techniques, continuous flow reactions, or catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions including:

  • Oxidation: : The presence of amino groups allows for oxidation reactions, potentially leading to the formation of nitro or other oxidized derivatives.

  • Reduction: : The compound can be reduced to modify its amino or carbonyl groups.

  • Substitution: : Due to the presence of reactive sites, it can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents under conditions of heat or light.

Major Products

The major products formed from these reactions can vary but may include substituted derivatives or oxidation/reduction products that maintain the core cyclobutane structure.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the trifluoromethyl group can enhance the compound's potency against breast cancer cells through apoptosis induction mechanisms .

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. Compounds with similar structural motifs have shown effectiveness against resistant bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity .

Organocatalytic Reactions

The compound has been explored as an organocatalyst in asymmetric synthesis. Its chiral amino group allows for enantioselective reactions, which are crucial in synthesizing pharmaceuticals with specific stereochemistry. For example, it has been utilized in the catalytic asymmetric synthesis of amines from aldehydes and amines, showcasing high yields and selectivity .

Case Study: Asymmetric Synthesis of Amines

A notable case study involved using this compound as a catalyst for the enantioselective synthesis of chiral amines from prochiral substrates. The reaction conditions were optimized to achieve up to 98% ee (enantiomeric excess), demonstrating the compound's effectiveness as an organocatalyst .

Mechanism of Action

The mechanism by which 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione exerts its effects largely depends on its interaction with specific molecular targets. These might include binding to enzymes or receptors, disrupting biological pathways, or participating in chemical reactions that alter cellular function.

Comparison with Similar Compounds

Structural Modifications and Catalytic Performance

The table below compares the target compound with structurally analogous squaramides, highlighting key differences in substituents, enantioselectivity, and applications:

Compound Name / ID Substituents (R1, R2) Enantiomeric Excess (ee) Yield (%) Solubility Key Application Source
Target Compound R1: (1S,2S)-Aminocyclohexyl; R2: 3,5-(CF₃)₂C₆H₃ 99% ee N/A DMSO, MeCN Asymmetric Michael additions
5d (Scheme S1, ) R1: (R)-2-(Pyren-4-yl)pyrrolidinyl; R2: 3,5-(CF₃)₂C₆H₃ Not reported N/A DCM, THF Selenocyclization catalysis
5ae () R1: (1S,2R)-Hydroxy-indenyl; R2: 3,5-(CF₃)₂C₆H₃ [α]D²⁴ = +81 (DMSO) 61 DMSO Enantioselective cycloadditions
C4 () R1: (1S,2S)-Piperidinylcyclohexyl; R2: 3,5-(CF₃)₂C₆H₃ Not reported >70 MeOH, DCM Michael reactions of ketones
CS-16189 () R1: (1S,2S)-Dimethylamino-diphenylethyl; R2: 3,5-(CF₃)₂C₆H₃ Not reported N/A Chloroform Chiral resolution studies

Key Findings

Enantioselectivity: The target compound’s 99% ee surpasses most analogs (e.g., 5ae at +81 specific rotation in DMSO), likely due to the rigid (1S,2S)-aminocyclohexyl group enhancing stereochemical control . CS-16189 () substitutes the cyclohexyl group with a diphenylethyl-dimethylamino moiety, which may reduce rigidity and ee in certain solvents .

Solubility and Reactivity: The 3,5-bis(trifluoromethyl)phenyl group in all compounds improves solubility in polar aprotic solvents (e.g., DMSO, MeCN), but 5d () shows enhanced activity in non-polar solvents like DCM due to its pyrenyl substituent . C4 () demonstrates superior yields (>70%) in Michael reactions, attributed to the piperidinylcyclohexyl group’s nucleophilicity .

Research Implications and Limitations

  • Advantages of Target Compound :

    • Optimal balance of enantioselectivity, solubility, and commercial availability.
    • Demonstrated efficacy in asymmetric catalysis, particularly for substrates requiring rigid chiral environments .
  • Limitations of Analogs :

    • 5ae ’s hydroxy-indenyl group may introduce competing hydrogen-bonding interactions, reducing catalytic specificity in complex reactions .
    • CS-16189 ’s bulky diphenylethyl group could sterically hinder substrate binding in small-molecule catalysis .

Biological Activity

The compound 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclobutene core substituted with an aminocyclohexyl group and a trifluoromethyl-substituted phenyl moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications.

  • Molecular Formula : C18H18ClF6N3O2
  • Molecular Weight : 457.80 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

Biological Activity Overview

Research indicates that compounds featuring trifluoromethyl groups exhibit significant antimicrobial and anticancer activities. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives containing the trifluoromethyl group can act as potent growth inhibitors against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The presence of hydrophobic substituents on the phenyl ring has been correlated with increased antimicrobial potency .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the synthesis and antimicrobial properties of trifluoromethyl-substituted compounds; found significant activity against MRSA with MIC values ranging from 0.5 to 2 µg/mL .
Study 2Explored the binding interactions of similar compounds with human enzymes; indicated potential for selective inhibition which could lead to therapeutic applications .
Study 3Analyzed structure-activity relationships (SAR) of related derivatives; highlighted the importance of structural modifications in enhancing bioactivity .

The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects by interacting with cellular targets such as enzymes or receptors involved in microbial resistance or cancer cell signaling pathways.

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